4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid
Description
This compound is a spiroxanthene derivative characterized by two 1,3,2-dithiarsolane rings at positions 4' and 5', a carboxylic acid group at position 5, and hydroxyl groups at 3' and 6'. Its CAS number is 1042084-20-7 . It is marketed for medicinal applications, with three suppliers listed globally .
Properties
IUPAC Name |
4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18As2O7S4/c28-17-5-3-15-21(19(17)26-35-7-8-36-26)33-22-16(4-6-18(29)20(22)27-37-9-10-38-27)25(15)14-2-1-12(23(30)31)11-13(14)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKGKJDBDDYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=C(C=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18As2O7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319288 | |
| Record name | 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-28-3 | |
| Record name | 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of dithiarsolan groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiarsolan groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiarsolan groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Medicine: The compound may be explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It could be used in developing new materials with unique properties.
Mechanism of Action
The mechanism by which 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dithiarsolan groups can interact with metal ions, while the benzofuran core can participate in various biochemical pathways. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Dithiarsolane Groups : The target compound’s dithiarsolane rings likely enhance metal coordination compared to oxygen-containing substituents (e.g., fluorescein’s hydroxyl groups) . However, arsenic’s heavy-atom effect may reduce fluorescence quantum yield relative to fluorescein .
- Positional Isomerism : The carboxylic acid group at position 5 (vs. 6 in dipivalate derivatives) may alter solubility and reactivity in biological systems .
- Functionalization : Derivatives like the isothiocyanate () and difluoro ester () prioritize conjugation and photostability, whereas the target compound’s dithiarsolane groups suggest niche applications in chelation or redox-active systems .
Fluorescence and Photochemical Properties
Fluorescein (CAS 76823-03-5) is a benchmark fluorophore with a quantum yield of ~0.95 in alkaline conditions . The target compound’s dithiarsolane rings introduce sulfur and arsenic, which are known to quench fluorescence via spin-orbit coupling. This may limit its utility in high-sensitivity assays compared to fluorescein but could stabilize the molecule in oxidative environments .
In contrast, the 2',7'-difluoro derivative (CAS 198139-51-4) exhibits red-shifted excitation/emission due to electron-withdrawing fluorine atoms, making it preferable for multiplex assays . The target compound lacks such wavelength-tuning groups, suggesting its fluorescence profile (if any) remains unoptimized for modern imaging.
Biological Activity
4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid (CAS Number: 439791-28-3) is a complex organoarsenic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C25H18As2O7S4
- Molecular Weight : 708.509 g/mol
- IUPAC Name : 4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
- SMILES Notation : OC(=O)c1ccc2c(c1)C(=O)OC23c4ccc(O)c([As]5SCCS5)c4Oc6c([As]7SCCS7)c(O)ccc36
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-cancer agent and its role in cellular imaging.
Anticancer Activity
Several studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Research indicates that it effectively inhibits the proliferation of tumor cells by disrupting cell cycle progression.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were significantly elevated.
-
Study on Lung Cancer Cells :
- Objective : To assess the effects on A549 lung cancer cells.
- Findings : A notable decrease in cell growth was observed, with morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, confirming apoptosis induction.
The proposed mechanisms underlying the biological activity include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Targeting Signaling Pathways : It appears to interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Apoptosis induction |
| Cytotoxicity | A549 | 20 | Cell cycle arrest |
| ROS Generation | Various | N/A | Oxidative stress induction |
Table 2: Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) MCF-7 | IC50 (µM) A549 | Mechanism |
|---|---|---|---|
| Compound A | 10 | 18 | Apoptosis |
| Compound B | 25 | 30 | Cell cycle arrest |
| 4',5'-Dithiarsolan | 15 | 20 | ROS generation, apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
